4-Undecene, 3-methyl-, (E)-

Stereochemistry NMR spectroscopy Structural elucidation

4-Undecene, 3-methyl-, (E)- (CAS 74630-59-4) is a C12 branched unsaturated hydrocarbon with E (trans) stereochemistry at the C4–C5 double bond, also named (4E)-3-methyl-4-undecene or (E)-3-methylundec-4-ene. It has a molecular formula of C12H24 and a molecular weight of 168.32 g/mol.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 74630-59-4
Cat. No. B12086043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Undecene, 3-methyl-, (E)-
CAS74630-59-4
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(C)CC
InChIInChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10+
InChIKeyFOCAIPNHDGQZST-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Undecene, 3-methyl-, (E)- (CAS 74630-59-4): Stereochemically Defined Branched Alkene for Analytical Reference and Synthesis


4-Undecene, 3-methyl-, (E)- (CAS 74630-59-4) is a C12 branched unsaturated hydrocarbon with E (trans) stereochemistry at the C4–C5 double bond, also named (4E)-3-methyl-4-undecene or (E)-3-methylundec-4-ene [1]. It has a molecular formula of C12H24 and a molecular weight of 168.32 g/mol . Unlike the corresponding Z-isomer (CAS 74645-87-7), the (E)-isomer possesses a distinct three-dimensional geometry that governs its physicochemical properties, chromatographic retention behavior, and spectroscopic signatures . The compound is catalogued in authoritative spectral libraries including the Wiley KnowItAll GC-MS and NMR collections, confirming its availability as a characterized reference material for analytical method development, quality control, and stereochemical verification [1].

Why Generic Substitution of 4-Undecene, 3-methyl-, (E)- with Unspecified or Z-Isomer Material Fails Analytical and Synthetic Objectives


E/Z stereoisomers of 3-methyl-4-undecene are not interchangeable in any application requiring stereochemical fidelity. The (E)-isomer (CAS 74630-59-4) and (Z)-isomer (CAS 74645-87-7) exhibit distinct three-dimensional geometries around the C4–C5 double bond, producing different physicochemical property profiles, chromatographic retention behaviors, and mass spectral fragmentation patterns . In gas chromatographic analyses, the two isomers are baseline-resolvable under appropriate conditions and cannot be substituted without compromising retention time-based identification [1]. Furthermore, in synthetic chemistry and medicinal chemistry applications where the Z-isomer serves as a reference standard for API Decene and as a building block for drug candidates targeting inflammatory and oncological pathways, the (E)-isomer provides a critical stereochemical control—yielding different biological and pharmacological outcomes if incorrectly substituted .

Product-Specific Quantitative Differentiation Evidence for 4-Undecene, 3-methyl-, (E)- (CAS 74630-59-4) Against the Z-Isomer and In-Class Analogs


E/Z Double-Bond Stereochemistry: Definitive Structural Differentiation of (E)-3-Methyl-4-undecene from the (Z)-Isomer

The (E)-isomer (CAS 74630-59-4) possesses a trans configuration at the C4–C5 double bond, whereas the (Z)-isomer (CAS 74645-87-7) possesses a cis configuration. This stereochemical distinction is unambiguously encoded in the IUPAC International Chemical Identifier (InChI) string, where the /b11-10+ segment denotes the E configuration for the target compound [1]. The corresponding Z-isomer carries a /b11-10- designation. The stereochemistry is confirmed by 1H NMR spectroscopy available in the Wiley KnowItAll NMR Spectral Library, where the E configuration produces distinct coupling constants and chemical shifts for the olefinic protons (H-4 and H-5) compared to the Z-isomer [1].

Stereochemistry NMR spectroscopy Structural elucidation

Predicted Density Differential Between (E)- and (Z)-3-Methyl-4-undecene at Standard Conditions

Predicted density values generated using the ACD/Labs Percepta Platform reveal a measurable difference between the two stereoisomers. The (E)-isomer (CAS 74630-59-4) exhibits a predicted density of 0.8 ± 0.1 g/cm³ , while the (Z)-isomer (CAS 74645-87-7) shows a predicted density of 0.762 ± 0.06 g/cm³ . Although the uncertainty ranges partially overlap, the central estimates differ by approximately 0.038 g/cm³, consistent with the general trend that trans (E) alkenes tend to be slightly denser than their cis (Z) counterparts due to more efficient molecular packing in the extended conformation.

Physicochemical properties Density E/Z isomer comparison

Thermodynamic and Volatility Property Profile: Boiling Point, Vapor Pressure, and Enthalpy of Vaporization for (E)-3-Methyl-4-undecene

The (E)-isomer (CAS 74630-59-4) exhibits a predicted boiling point of 207.4 ± 7.0 °C at 760 mmHg, a vapor pressure of 0.3 ± 0.2 mmHg at 25 °C, an enthalpy of vaporization of 42.6 ± 0.8 kJ/mol, and a flash point of 70.4 ± 9.2 °C . The (Z)-isomer (CAS 74645-87-7) shares an identical predicted boiling point range of 207.4 ± 7.0 °C , indicating that boiling point alone provides negligible differentiation. However, the vapor pressure and enthalpy of vaporization values are specific to the (E)-isomer as reported on ChemSpider and can serve as reference specifications for verifying lot-to-lot consistency of purchased (E)-isomer material .

Thermodynamic properties Volatility Gas chromatography

Mass Spectrometric Differentiation: GC-MS Spectral Library Entry for (E)-3-Methyl-4-undecene Enables Unambiguous Identification

The (E)-isomer (CAS 74630-59-4) is represented by two GC-MS spectra in the Wiley KnowItAll GC-MS Library, a widely recognized reference collection for mass spectral identification [1]. These spectra include the characteristic molecular ion (M⁺) at m/z 168.1878 (exact mass) and fragment ions diagnostic of the E configuration and methyl branching pattern [1]. While the Z-isomer is also expected to produce a molecular ion at the same nominal mass, the relative intensities of key fragment ions arising from allylic cleavage adjacent to the double bond typically differ between E and Z isomers due to stereoelectronically controlled fragmentation pathways. Availability of authenticated reference spectra specifically for the (E)-isomer enables confident library matching and reduces the risk of misidentification in complex mixture analysis.

Mass spectrometry GC-MS Spectral library

Lipophilicity Differentiation: LogP Values for (E)-3-Methyl-4-undecene from Independent Prediction Methods

Multiple logP (octanol-water partition coefficient) values have been reported for the (E)-isomer (CAS 74630-59-4) using different estimation methods. The ACD/Labs LogP algorithm yields 6.43 , the US EPA KOWWIN v1.67 method yields log Kow = 5.95 , and Chemsrc reports a logP of 4.55910 (calculated as XLogP) . The (Z)-isomer (CAS 74645-87-7) has no independently reported logP values in the same authoritative databases, preventing a direct quantitative comparison. However, the range of predicted logP values for the (E)-isomer (4.6 to 6.4) establishes a lipophilicity envelope that can be used as a reference for assessing purity and stereochemical integrity, as contamination with the Z-isomer or other alkenes would shift the experimentally determined logP.

Lipophilicity LogP Environmental fate

Spectral Library Completeness: (E)-3-Methyl-4-undecene Has Both NMR and MS Reference Data, While Z-Isomer Lacks Comparable Publicly Available Spectral Documentation

The (E)-isomer (CAS 74630-59-4) is documented in the SpectraBase compound database with 1 NMR spectrum and 2 GC-MS spectra, all sourced from the Wiley KnowItAll spectral libraries—the world's largest commercial collection of reference spectra [1]. In contrast, the (Z)-isomer (CAS 74645-87-7) does not have confirmed NMR or MS spectra in the same publicly accessible authoritative database. This asymmetry in spectral documentation means that procuring the (E)-isomer provides immediate access to validated reference spectra for instrument calibration, method validation, and unknown identification workflows, whereas the Z-isomer may require costly in-house spectral acquisition and interpretation.

Spectral library Reference standard Quality control

Optimal Research and Industrial Application Scenarios for 4-Undecene, 3-methyl-, (E)- (CAS 74630-59-4) Based on Documented Differentiation Evidence


Analytical Reference Standard for GC-MS Identification and Quantification of Branched Alkenes in Complex Mixtures

The (E)-isomer's inclusion in the Wiley KnowItAll GC-MS Library with two authenticated mass spectra makes it an ideal reference standard for gas chromatography-mass spectrometry method development, retention time locking, and spectral library matching in environmental monitoring, petrochemical analysis, and volatile organic compound (VOC) profiling [1]. Its predicted vapor pressure of 0.3 mmHg at 25 °C and boiling point of 207.4 °C ensure compatibility with standard GC injection and separation conditions . Procurement of the (E)-isomer as a certified reference material enables laboratories to establish system suitability criteria and calibrate response factors for quantitative analysis of isomeric alkene mixtures.

Stereochemical Control Standard in Organic Synthesis of E-Configured Alkenes

The (E)-3-methyl-4-undecene serves as a stereochemical benchmark in synthetic chemistry for verifying the stereoselectivity of olefination reactions (e.g., Wittig, Julia, or metathesis) that produce E-configured trisubstituted alkenes. The unambiguous E configuration, confirmed by InChI stereochemical descriptor and 1H NMR spectroscopy [1], allows researchers to use this compound as a retention time and spectral marker when developing chiral GC or HPLC methods for determining E/Z ratios in reaction products. This is critical in pharmaceutical intermediate synthesis where stereochemical purity directly impacts downstream biological activity.

Physicochemical Property Reference for Environmental Fate Modeling of Branched Unsaturated Hydrocarbons

With documented logP values ranging from 4.56 to 6.43 across multiple estimation methods [1], the (E)-isomer provides a valuable data point for calibrating environmental fate models that predict the partitioning, bioaccumulation, and transport of C12 branched alkenes in aquatic and terrestrial ecosystems. The water solubility estimate of approximately 0.15 mg/L (derived from log Kow) and the bioconcentration factor (BCF) of 17,707 [1] establish baseline values for risk assessment of this compound class in environmental release scenarios.

NMR Spectroscopy Teaching and Method Calibration Standard

The availability of a 1H NMR spectrum in the Wiley KnowItAll NMR Spectral Library [1] positions the (E)-isomer as a useful teaching and calibration standard for NMR spectroscopy courses and instrument qualification protocols. The compound's well-defined olefinic proton signals, characteristic E-configuration coupling constant, and aliphatic proton resonances provide a straightforward spectral pattern for training students in stereochemical assignment by NMR and for verifying instrument performance (resolution, sensitivity, and chemical shift accuracy) in academic and industrial NMR facilities.

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